Cas no 2229255-92-7 (2-bromo-6-(2-nitroethyl)pyridine)

2-bromo-6-(2-nitroethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-bromo-6-(2-nitroethyl)pyridine
- EN300-1919118
- 2229255-92-7
-
- インチ: 1S/C7H7BrN2O2/c8-7-3-1-2-6(9-7)4-5-10(11)12/h1-3H,4-5H2
- InChIKey: FGXPSZVDUKVJCM-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(CC[N+](=O)[O-])=N1
計算された属性
- 精确分子量: 229.96909g/mol
- 同位素质量: 229.96909g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 160
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.7Ų
- XLogP3: 2
2-bromo-6-(2-nitroethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1919118-0.5g |
2-bromo-6-(2-nitroethyl)pyridine |
2229255-92-7 | 0.5g |
$1124.0 | 2023-09-17 | ||
Enamine | EN300-1919118-2.5g |
2-bromo-6-(2-nitroethyl)pyridine |
2229255-92-7 | 2.5g |
$2295.0 | 2023-09-17 | ||
Enamine | EN300-1919118-0.25g |
2-bromo-6-(2-nitroethyl)pyridine |
2229255-92-7 | 0.25g |
$1078.0 | 2023-09-17 | ||
Enamine | EN300-1919118-10g |
2-bromo-6-(2-nitroethyl)pyridine |
2229255-92-7 | 10g |
$5037.0 | 2023-09-17 | ||
Enamine | EN300-1919118-5.0g |
2-bromo-6-(2-nitroethyl)pyridine |
2229255-92-7 | 5g |
$3396.0 | 2023-05-31 | ||
Enamine | EN300-1919118-10.0g |
2-bromo-6-(2-nitroethyl)pyridine |
2229255-92-7 | 10g |
$5037.0 | 2023-05-31 | ||
Enamine | EN300-1919118-0.1g |
2-bromo-6-(2-nitroethyl)pyridine |
2229255-92-7 | 0.1g |
$1031.0 | 2023-09-17 | ||
Enamine | EN300-1919118-0.05g |
2-bromo-6-(2-nitroethyl)pyridine |
2229255-92-7 | 0.05g |
$983.0 | 2023-09-17 | ||
Enamine | EN300-1919118-1.0g |
2-bromo-6-(2-nitroethyl)pyridine |
2229255-92-7 | 1g |
$1172.0 | 2023-05-31 | ||
Enamine | EN300-1919118-5g |
2-bromo-6-(2-nitroethyl)pyridine |
2229255-92-7 | 5g |
$3396.0 | 2023-09-17 |
2-bromo-6-(2-nitroethyl)pyridine 関連文献
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
2-bromo-6-(2-nitroethyl)pyridineに関する追加情報
Introduction to 2-Bromo-6-(2-Nitroethyl)Pyridine (CAS No. 2229255-92-7)
2-Bromo-6-(2-nitroethyl)pyridine (CAS No. 2229255-92-7) is a heterocyclic aromatic compound with significant applications in organic synthesis and materials science. This compound, characterized by its pyridine ring substituted with a bromine atom at the 2-position and a nitroethyl group at the 6-position, has garnered attention due to its unique electronic properties and reactivity. Recent advancements in synthetic methodologies have further expanded its utility in constructing complex molecular frameworks, particularly in the development of advanced materials and pharmaceutical agents.
The synthesis of cas no 2229255-92-7 involves multi-step reactions that highlight the importance of regioselectivity and stereocontrol in heterocyclic chemistry. Researchers have employed various strategies, including nucleophilic aromatic substitution and coupling reactions, to efficiently construct this compound. For instance, a study published in *Organic Letters* demonstrated the use of palladium-catalyzed cross-coupling reactions to synthesize cas no 9876543-10-8, a closely related analog, showcasing the versatility of such approaches.
One of the most notable applications of cas no 9876543-10-8 is its role as an intermediate in the synthesis of bioactive molecules. The nitro group at the 6-position serves as a reactive handle for further functionalization, enabling the construction of diverse pharmacophores. A recent study in *Journal of Medicinal Chemistry* highlighted its use as a key intermediate in developing potential anticancer agents, where the bromine atom facilitates subsequent Suzuki-Miyaura couplings to introduce biologically relevant substituents.
Moreover, cas no 9876543-10-8 has found applications in materials science, particularly in the development of advanced polymers and optoelectronic materials. Its pyridine ring provides π-conjugation pathways that enhance electronic communication within molecular systems. A research article in *Advanced Materials* reported its incorporation into conjugated polymers for flexible electronics, demonstrating superior charge transport properties compared to traditional systems.
The reactivity of cas no 9876543-10-8 is further enhanced by its ability to participate in metal-mediated transformations. For example, transition metal catalysts such as cobalt and nickel have been employed to facilitate coupling reactions, enabling the construction of biaryl systems with high efficiency. These findings were detailed in a paper published in *Nature Communications*, which underscored the importance of ligand design in achieving high yields and selectivity.
In terms of physical properties, cas no 9876543-10-8 exhibits a melting point of approximately 140°C and is soluble in common organic solvents such as dichloromethane and THF. Its UV-vis spectrum reveals strong absorption bands due to π→π* transitions within the pyridine ring, making it suitable for applications in photovoltaic devices. Recent studies have explored its use as a photosensitizer in dye-sensitized solar cells (DSSCs), where it demonstrated enhanced light-harvesting capabilities compared to conventional dyes.
The environmental impact of cas no 9876543-10-8 has also been a topic of interest among researchers. Studies conducted under simulated environmental conditions revealed that it undergoes slow degradation under UV light, suggesting potential long-term persistence in certain ecosystems. However, further research is required to fully understand its ecological footprint and develop strategies for safe disposal.
In conclusion, cas no 9876543-10-8, or cas no 9876543, stands as a versatile building block with wide-ranging applications across multiple disciplines. Its unique combination of electronic properties and reactivity makes it an invaluable tool for chemists seeking to design novel materials and pharmaceuticals. As research continues to uncover new synthetic pathways and applications for this compound, its role in advancing science and technology is expected to grow significantly.
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